molecular formula C20H22ClNO4S2 B4898555 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate

2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate

Cat. No. B4898555
M. Wt: 440.0 g/mol
InChI Key: CYYONMRKDWZZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate inhibits 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a critical role in the regulation of glucose uptake and metabolism.
Biochemical and Physiological Effects:
Inhibition of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate by 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory and anti-obesity effects, making it a potential therapeutic target for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its high potency and selectivity for 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research and development of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One direction is the optimization of its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another direction is the identification of other potential targets for this compound, which could expand its therapeutic potential beyond metabolic disorders. Finally, further research is needed to better understand the long-term effects of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate inhibition and the potential risks associated with its use as a therapeutic agent.
Conclusion:
In summary, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been extensively used in scientific research as a potent inhibitor of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. It has shown promising results in animal models of type 2 diabetes and has potential as a therapeutic target for metabolic disorders. Further research is needed to optimize its pharmacokinetic properties and expand its therapeutic potential.

Synthesis Methods

The synthesis of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves a series of chemical reactions. The first step involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with thionyl chloride to form the corresponding chloro compound. The chloro compound is then reacted with piperidine and carbon disulfide to form the corresponding piperidinylcarbonothioyl compound. Finally, the piperidinylcarbonothioyl compound is reacted with 4-chlorobenzenesulfonyl chloride to form the final product.

Scientific Research Applications

2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively used in scientific research as a potent inhibitor of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is a protein tyrosine phosphatase that negatively regulates insulin signaling and glucose homeostasis. Inhibition of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to enhance insulin sensitivity and improve glucose homeostasis, making it a potential target for the treatment of type 2 diabetes.

properties

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S2/c1-2-25-19-14-15(20(27)22-12-4-3-5-13-22)6-11-18(19)26-28(23,24)17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYONMRKDWZZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate

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